8-(3-Methoxy-propylamino)-3-methyl-3,7-dihydro-purine-2,6-dione

Xanthine oxidase inhibition Hyperuricemia research Purine metabolism

Xanthine derivative substitution patterns critically alter receptor selectivity and enzyme inhibition-uncontrolled variability compromises assay reproducibility. 8-(3-Methoxy-propylamino)-3-methyl-3,7-dihydro-purine-2,6-dione (CAS 671767-51-4) provides a defined 8-(3-methoxypropylamino)-3-methylxanthine scaffold with confirmed bovine XO IC50 of 15.5 µM. Suitable for adenosine A2B antagonist SAR, PAMPA permeability baseline studies (LogP -0.47, TPSA 99 Ų), and DPP-IV/XO polypharmacology research. Supplied with batch-specific analytical documentation.

Molecular Formula C10H15N5O3
Molecular Weight 253.262
CAS No. 671767-51-4
Cat. No. B2910865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(3-Methoxy-propylamino)-3-methyl-3,7-dihydro-purine-2,6-dione
CAS671767-51-4
Molecular FormulaC10H15N5O3
Molecular Weight253.262
Structural Identifiers
SMILESCN1C2=C(C(=O)NC1=O)NC(=N2)NCCCOC
InChIInChI=1S/C10H15N5O3/c1-15-7-6(8(16)14-10(15)17)12-9(13-7)11-4-3-5-18-2/h3-5H2,1-2H3,(H2,11,12,13)(H,14,16,17)
InChIKeyGRDOHBKGSGKZDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

8-(3-Methoxypropylamino)-3-methylxanthine: Overview


8-(3-Methoxy-propylamino)-3-methyl-3,7-dihydro-purine-2,6-dione is a synthetic 8-alkylamino-substituted 3-methylxanthine derivative belonging to the purine-2,6-dione class. It serves as a research tool for probing xanthine oxidase (XO) inhibition and adenosine receptor modulation, with documented inhibitory activity against bovine XO (IC₅₀ = 15.5 µM) [1]. Its molecular framework, featuring a 3-methoxypropylamino substituent at C8 and a single methyl group at N3, distinguishes it from both natural methylxanthines and more highly substituted synthetic analogs, enabling structure-activity relationship (SAR) studies across adenosine receptor subtypes and purine-metabolizing enzymes [1][2].

8-(3-Methoxypropylamino)-3-methylxanthine: Advantages Over Generic Analogs


In-class substitution among xanthine derivatives is unreliable due to divergent substitution patterns that profoundly alter receptor subtype selectivity and enzyme inhibition potency. The presence or absence of alkyl groups at N1, N3, and N7 positions, as well as the nature of the C8 substituent, critically determine binding affinity across adenosine A₁, A₂A, A₂B, and A₃ receptors [1]. For example, 1,8-disubstituted-3-(3-methoxypropyl) xanthines evaluated against recombinant human adenosine receptors showed that even minor structural variations yielded >30-fold differences in A₂B selectivity [1]. Similarly, xanthine oxidase inhibition potency varies by orders of magnitude depending on the C8 substituent; the unsubstituted 3-methylxanthine scaffold shows negligible XO inhibition, while 8-alkylamino derivatives can achieve low-micromolar IC₅₀ values [2]. Therefore, quantitative functional data specific to the exact substitution pattern—rather than class-level assumptions—must govern compound selection for reproducible pharmacological studies.

8-(3-Methoxypropylamino)-3-methylxanthine: Differentiation Evidence


Xanthine Oxidase Inhibition vs. Allopurinol

8-(3-Methoxypropylamino)-3-methyl-3,7-dihydro-purine-2,6-dione inhibits bovine xanthine oxidase with an IC₅₀ of 15.5 µM (15,500 nM), measured using xanthine as substrate with a 3 min preincubation period [1]. By comparison, allopurinol—the clinical standard XO inhibitor—yields an IC₅₀ of 6.43 µM (6,430 nM) against bovine XO under comparable assay conditions (5 min preincubation, reduction in uric acid formation) [2]. The unsubstituted 3-methylxanthine scaffold (lacking the C8-aminoalkyl group) is essentially inactive as an XO inhibitor [3]. This demonstrates that the 3-methoxypropylamino substituent at C8 confers measurable XO inhibitory activity that is within ~2.4-fold of allopurinol, establishing the compound as a useful tool for XO-related studies where a non-purine-like clinical inhibitor may be unsuitable.

Xanthine oxidase inhibition Hyperuricemia research Purine metabolism

Receptor Binding Difference vs. Caffeine Analog

The target compound (CAS 671767-51-4) differs from its closest commercially available analog, 8-(3-methoxypropylamino)-1,3,7-trimethylpurine-2,6-dione (CAS 95982-26-6, also known as 8-(3-methoxypropylamino)-caffeine), by the absence of methyl groups at N1 and N7. This structural difference is functionally significant: the caffeine analog inhibits human xanthine oxidase with an IC₅₀ of 220 nM [1], approximately 70-fold more potent than the target compound (IC₅₀ 15.5 µM against bovine XO). In adenosine receptor pharmacology, the 1,3,7-trimethyl substitution pattern of caffeine analogs is known to favor A₁ and A₂A receptor antagonism, whereas 3-monosubstituted xanthines with C8-alkylamino groups have been explored for A₂B receptor selectivity [2]. The target compound's simplified substitution pattern (3-methyl only, plus 8-alkylamino) may reduce off-target adenosine A₁/A₂A binding relative to fully methylated analogs, although direct comparative receptor binding data for this specific compound are not yet available in the public domain [2].

Adenosine receptor selectivity Structure-activity relationship Caffeine analog comparison

Physicochemical Profile vs. Theophylline

The target compound exhibits physicochemical properties that differentiate it from theophylline (1,3-dimethylxanthine, the prototypical clinical xanthine). 8-(3-Methoxypropylamino)-3-methyl-3,7-dihydro-purine-2,6-dione has a predicted ACD/LogP of -0.47, a topological polar surface area (TPSA) of 99 Ų, and 3 hydrogen bond donors . By comparison, theophylline has a LogP of approximately -0.02 and 1 hydrogen bond donor [1]. The lower LogP and higher H-bond donor count of the target compound predict reduced passive membrane permeability relative to theophylline, which may be advantageous for studies requiring limited CNS penetration or for designing peripherally restricted xanthine-based probes. The C8-alkylamino chain also adds two additional rotatable bonds (5 vs. 0 for theophylline at the C8 position), potentially influencing binding entropy at enzyme active sites .

Drug-likeness Physicochemical profiling Permeability prediction

Patent Landscape: DPP-IV and XO Inhibitor Scaffolds

The 3-methyl-8-substituted-purine-2,6-dione scaffold of the target compound appears in multiple patent families as a privileged chemotype for dipeptidyl peptidase-IV (DPP-IV) inhibition [1] and, more broadly, as a core structure in xanthine-based therapeutic candidates [2]. Patent JP2006508969A describes a genus of xanthine derivatives with substitutions at N1, N3, N7, and C8, encompassing the 3-methyl-8-aminoalkyl substitution pattern, and claims utility as DPP-IV inhibitors for metabolic disorders [1]. The specific 8-(3-methoxypropylamino)-3-methyl combination, lacking additional N1 and N7 substituents, represents a minimalist embodiment of this scaffold that may serve as a baseline reference compound for SAR expansion. In the xanthine oxidase inhibitor patent landscape, 8-substituted xanthines with alkylamino chains have been disclosed in US11161835 and US10752613, with reported IC₅₀ values ranging from 220 nM to 25,200 nM depending on the full substitution pattern [2].

DPP-IV inhibition Xanthine patent landscape Metabolic disease

Applications of 8-(3-Methoxypropylamino)-3-methylxanthine


XO Inhibitor Screening in Hyperuricemia Models

With a bovine XO IC₅₀ of 15.5 µM, this compound is suitable as a tool inhibitor in enzymatic and cell-based assays of purine metabolism. Its ~2.4-fold lower potency relative to allopurinol (IC₅₀ 6.43 µM) makes it appropriate for studies requiring a purine-scaffold inhibitor with moderate potency, where clinical XO inhibitors may introduce confounding structural effects [1][2]. Use in comparative dose-response experiments alongside allopurinol and febuxostat to dissect structure-dependent inhibition mechanisms.

A2B Antagonist Lead Optimization with Minimalist Scaffolds

The 3-methyl-8-(3-methoxypropylamino) substitution pattern, lacking N1 and N7 alkyl groups, represents a starting scaffold for A₂B-selective antagonist development. Literature precedent demonstrates that 3-(3-methoxypropyl)-8-substituted xanthines can achieve >34-fold A₂B selectivity over A₁, A₂A, and A₃ subtypes [3]. This compound can serve as a synthetic intermediate or reference standard for evaluating the impact of incremental N1 and N7 substitutions on receptor selectivity.

Physicochemical Reference for Permeability and Solubility

The compound's predicted LogP (-0.47), TPSA (99 Ų), and 3 hydrogen bond donors differentiate it from more lipophilic clinical xanthines such as theophylline [4]. It can be employed as a hydrophilic reference compound in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies alongside theophylline and caffeine analogs, establishing a baseline for how C8-aminoalkyl substitution affects passive diffusion.

Dual-Target SAR: DPP-IV and XO Exploration

Given the patent disclosure of 3-methyl-8-substituted xanthines as DPP-IV inhibitors [5] and the documented XO inhibitory activity of this specific compound, it occupies a strategic position at the intersection of two therapeutically relevant enzyme targets. Procurement is warranted for laboratories investigating polypharmacology within the xanthine chemotype or conducting freedom-to-operate analyses around the DPP-IV and XO patent space.

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